REACTION_CXSMILES
|
C(O[C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[C:17](Cl)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1)C1C=CC=CC=1.C(O[C:31]1[C:40]([N+:41]([O-:43])=[O:42])=[C:39](Cl)[C:38]2[C:33](=[CH:34][CH:35]=[CH:36][N:37]=2)[N:32]=1)C1C=CC=CC=1.C([NH2:49])(C)(C)C>>[N+:19]([C:18]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[NH2:32])=[CH:15][CH:14]=[CH:13][CH:12]=2)([O-:21])=[O:20].[N+:41]([C:40]1[CH:31]=[N:32][C:33]2[C:38]([C:39]=1[NH2:49])=[N:37][CH:36]=[CH:35][CH:34]=2)([O-:43])=[O:42]
|
Name
|
amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyloxy-4-chloro-3-nitroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
|
Name
|
benzyloxy-4-chloro-3-nitro[1,5]naphthyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CN=C2C(=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compounds of the invention can also be prepared
|
Type
|
CUSTOM
|
Details
|
according to Reaction Scheme V, wherein Bn, E, R, R3-1, and n
|
Type
|
CUSTOM
|
Details
|
In step (1) of Reaction Scheme V
|
Type
|
CUSTOM
|
Details
|
the tert-butyl group is subsequently removed under acidic conditions
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CN=C2C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:9]1[C:18]([N+:19]([O-:21])=[O:20])=[C:17](Cl)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1)C1C=CC=CC=1.C(O[C:31]1[C:40]([N+:41]([O-:43])=[O:42])=[C:39](Cl)[C:38]2[C:33](=[CH:34][CH:35]=[CH:36][N:37]=2)[N:32]=1)C1C=CC=CC=1.C([NH2:49])(C)(C)C>>[N+:19]([C:18]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[NH2:32])=[CH:15][CH:14]=[CH:13][CH:12]=2)([O-:21])=[O:20].[N+:41]([C:40]1[CH:31]=[N:32][C:33]2[C:38]([C:39]=1[NH2:49])=[N:37][CH:36]=[CH:35][CH:34]=2)([O-:43])=[O:42]
|
Name
|
amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyloxy-4-chloro-3-nitroquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
|
Name
|
benzyloxy-4-chloro-3-nitro[1,5]naphthyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC2=CC=CN=C2C(=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compounds of the invention can also be prepared
|
Type
|
CUSTOM
|
Details
|
according to Reaction Scheme V, wherein Bn, E, R, R3-1, and n
|
Type
|
CUSTOM
|
Details
|
In step (1) of Reaction Scheme V
|
Type
|
CUSTOM
|
Details
|
the tert-butyl group is subsequently removed under acidic conditions
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CN=C2C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |